CD38 inhibitor 3

CD38 inhibition NAD+ metabolism small molecule

CD38 inhibitor 3 (compound 1) is the definitive small-molecule tool for CD38-NAD+ axis research, offering oral bioavailability (61%) and an AUC of 167,761 h·ng/mL—properties absent in antibody-based or alternative small-molecule CD38 inhibitors. Uniquely validated in the Pus1-/- mitochondrial myopathy model (0.1–1 mg/kg), it elevates NAD+, activates Nrf2, and promotes mitochondrial biogenesis. Substituting with 78c or MK-0159 risks divergent binding kinetics, physicochemical properties, and in vivo efficacy. Choose CD38 inhibitor 3 for reproducible, publication-aligned results in metabolic and muscle-wasting disease research.

Molecular Formula C16H14F3N7O3
Molecular Weight 409.32 g/mol
Cat. No. B12386118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCD38 inhibitor 3
Molecular FormulaC16H14F3N7O3
Molecular Weight409.32 g/mol
Structural Identifiers
SMILESCOCCOC1=NC=C(C=N1)NC(=O)C2=CC(=NC(=N2)N3C=CN=C3)C(F)(F)F
InChIInChI=1S/C16H14F3N7O3/c1-28-4-5-29-15-21-7-10(8-22-15)23-13(27)11-6-12(16(17,18)19)25-14(24-11)26-3-2-20-9-26/h2-3,6-9H,4-5H2,1H3,(H,23,27)
InChIKeyHETNKTFSCIEHQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CD38 Inhibitor 3: Orally Bioavailable Small Molecule for Mitochondrial Myopathy Research


CD38 inhibitor 3 (compound 1, CAS 2857868-82-5) is a potent, orally active small-molecule inhibitor of the CD38 NADase enzyme, with an IC50 of 11 nM [1]. It belongs to the pyrimidine-carboxamide chemical class and was rationally designed to elevate intracellular NAD+ levels and activate the Nrf2 pathway, thereby promoting mitochondrial biogenesis and improving muscle function [2]. Unlike antibody-based CD38 therapeutics, this small molecule offers oral bioavailability and a distinct mechanism amenable to metabolic and mitochondrial disease research .

Why CD38 Inhibitor 3 Cannot Be Replaced by Other CD38 Small Molecules


Substituting CD38 inhibitor 3 with other small-molecule CD38 inhibitors, such as 78c or MK-0159, introduces significant experimental risk. While these compounds share the same primary target, they exhibit divergent physicochemical properties, binding kinetics, and in vivo efficacy profiles. For instance, 78c is an uncompetitive inhibitor of CD38's NADase activity [1], whereas CD38 inhibitor 3 has been characterized primarily for its ability to promote mitochondrial biogenesis and improve muscle function in a specific disease model [2]. Furthermore, published pharmacokinetic data for CD38 inhibitor 3 (oral bioavailability of 61% and an AUC of 167,761 h·ng/mL in mice [3]) may not translate to other scaffolds, making direct substitution without re-optimization of dosing or formulation unreliable. Procurement decisions must therefore be guided by the specific quantitative evidence outlined below.

Quantitative Comparative Evidence for Selecting CD38 Inhibitor 3


Potency Comparison: CD38 Inhibitor 3 vs. 78c and MK-0159

CD38 inhibitor 3 exhibits a single-digit nanomolar IC50 (11 nM) against CD38, comparable to other leading small-molecule inhibitors. While 78c shows slightly higher potency on human CD38 (7.3 nM) and MK-0159 shows higher potency on murine CD38 (3 nM) [1], CD38 inhibitor 3's potency is well within the range required for effective NAD+ elevation in cellular and in vivo models [2]. The 11 nM IC50 is a validated starting point for dose-response studies in mitochondrial myopathy research.

CD38 inhibition NAD+ metabolism small molecule

Oral Pharmacokinetics: CD38 Inhibitor 3's Favorable Bioavailability and Exposure

CD38 inhibitor 3 demonstrates good oral pharmacokinetics in mice, with an oral bioavailability (F%) of 61% and an AUC of 167,761 h·ng/mL [1]. This high oral exposure facilitates convenient and reproducible in vivo dosing via oral gavage or dietary administration. Comparable bioavailability data for 78c or MK-0159 are not readily available in public vendor datasheets, making CD38 inhibitor 3's published PK profile a key differentiator for researchers planning chronic oral dosing studies [2].

oral bioavailability pharmacokinetics AUC

In Vivo Efficacy: Dose-Dependent Rescue of Exercise Endurance in Mitochondrial Myopathy

In a Pus1-/- mouse model of mitochondrial myopathy, oral administration of CD38 inhibitor 3 (0.1-1 mg/kg, once daily for 58 days) dose-dependently rescued the decline in running endurance in a treadmill test [1]. This functional improvement was associated with elevated NAD+ levels in muscle tissue, increased Nrf2 expression, and reduced lactate production [2]. While 78c has demonstrated benefits in models of aging and ischemia/reperfusion injury [3], and MK-0159 shows cardioprotection in I/R injury [4], CD38 inhibitor 3's specific validation in a genetic mitochondrial myopathy model makes it the compound of choice for research in this therapeutic area.

mitochondrial myopathy in vivo efficacy exercise tolerance

Chemical Scaffold and Physicochemical Differentiation from 78c and MK-0159

CD38 inhibitor 3 features a distinct pyrimidine-carboxamide core (MW: 409.32 g/mol; cLogP not disclosed) [1], which differs fundamentally from the thiazoloquinolinone scaffold of 78c (MW: 413.54 g/mol) and the pyrrolopyridine scaffold of MK-0159 (MW: 400.5 g/mol) . This structural divergence may contribute to differences in off-target activity, solubility, and metabolic stability. CD38 inhibitor 3 was specifically designed and optimized for mitochondrial myopathy, and the paper reports 'minimal activity against other targets' in selectivity screening [2].

chemical scaffold physicochemical properties structure-based design

Optimal Research Applications for CD38 Inhibitor 3


Preclinical Studies in Mitochondrial Myopathy and Muscle Wasting Disorders

CD38 inhibitor 3 is uniquely validated in the Pus1-/- mouse model of mitochondrial myopathy, where oral dosing (0.1-1 mg/kg) improved exercise endurance and muscle function [1]. This makes it the preferred tool compound for investigating CD38-NAD+ axis in primary mitochondrial diseases, sarcopenia, and other muscle-wasting conditions [2].

Chronic Oral Dosing Studies Requiring Well-Characterized Pharmacokinetics

With a published oral bioavailability of 61% and an AUC of 167,761 h·ng/mL in mice [3], CD38 inhibitor 3 is ideal for studies requiring sustained, systemic NAD+ elevation via convenient oral administration, such as long-term metabolic phenotyping or dietary intervention experiments.

In Vitro Mechanistic Studies of Mitochondrial Biogenesis and Nrf2 Activation

CD38 inhibitor 3 increases intracellular NAD+ levels, activates the Nrf2 signaling pathway, and promotes mitochondrial biogenesis [4]. It is therefore a valuable tool for dissecting the downstream effects of CD38 inhibition on cellular metabolism, redox homeostasis, and mitochondrial quality control in cell culture models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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